molecular formula C21H21NO2 B2856858 2-(4-Tert-butylphenyl)-8-methylquinoline-4-carboxylic acid CAS No. 897566-25-5

2-(4-Tert-butylphenyl)-8-methylquinoline-4-carboxylic acid

Cat. No.: B2856858
CAS No.: 897566-25-5
M. Wt: 319.404
InChI Key: SBTBJAYREODURC-UHFFFAOYSA-N
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Description

2-(4-Tert-butylphenyl)-8-methylquinoline-4-carboxylic acid (CAS 897566-25-5) is a quinoline-4-carboxylic acid derivative with a molecular weight of 319.40 g/mol and the molecular formula C21H21NO2 . This compound is of significant interest in medicinal chemistry research, particularly in the development of inhibitors for the enzyme dihydroorotate dehydrogenase (DHODH) . DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, and its inhibition can halt cell cycle progression, making it a promising target for investigating therapies in areas such as oncology and immunology . The structure of this compound features the essential carboxylic acid pharmacophore, which is known to form critical salt bridge and hydrogen bond interactions within the DHODH binding site . The 8-methyl and 4-tert-butylphenyl substituents are designed to engage with hydrophobic regions of the enzyme, potentially enhancing binding affinity and selectivity . The synthesis of such specialized quinoline-4-carboxylic acids can be achieved via advanced methods like the improved Pfitzinger reaction, which allows for the direct construction of the quinoline core from precursors such as isatins . Researchers can utilize this compound as a key intermediate in organic synthesis or as a pharmacologically active scaffold for in vitro biological evaluation. It is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-tert-butylphenyl)-8-methylquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO2/c1-13-6-5-7-16-17(20(23)24)12-18(22-19(13)16)14-8-10-15(11-9-14)21(2,3)4/h5-12H,1-4H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBTBJAYREODURC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)C(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tert-butylphenyl)-8-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Tert-butylphenyl Group: The tert-butylphenyl group can be introduced via Friedel-Crafts alkylation, where tert-butylbenzene reacts with the quinoline core in the presence of a Lewis acid catalyst like aluminum chloride.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, where the intermediate compound is treated with carbon dioxide under high pressure and temperature in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Tert-butylphenyl)-8-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, where substituents like halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.

Major Products Formed

    Oxidation: Quinoline derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced quinoline derivatives with hydrogenated functional groups.

    Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

2-(4-Tert-butylphenyl)-8-methylquinoline-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(4-Tert-butylphenyl)-8-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The table below compares key physicochemical parameters of 2-(4-tert-butylphenyl)-8-methylquinoline-4-carboxylic acid with similar quinoline derivatives:

Compound Name Substituents (R1, R2, R3) Molecular Formula Molecular Weight XLogP3 Rotatable Bonds Topological Polar Surface Area (Ų)
This compound* R1 = tert-butyl, R2 = CH3, R3 = H C21H21NO2 335.4 (estimated) ~5.5 (estimated) 2 59.4
2-(4-Butoxyphenyl)-8-methylquinoline-4-carboxylic acid R1 = butoxy, R2 = CH3, R3 = H C21H21NO3 335.4 5.0 6 59.4
8-Methyl-2-phenylquinoline-4-carboxylic acid R1 = phenyl, R2 = CH3, R3 = H C17H13NO2 263.3 ~3.5 (estimated) 2 49.3
2-(4-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid R1 = methoxy, R2 = CH3, R3 = H C18H15NO3 293.3 ~3.8 (estimated) 3 68.6
7-Chloro-2-(4-tert-butylphenyl)-8-methylquinoline-4-carboxylic acid R1 = tert-butyl, R2 = CH3, R3 = Cl C21H20ClNO2 353.8 6.2 (estimated) 2 59.4
Key Observations:

Lipophilicity (XLogP3):

  • The tert-butyl group confers higher lipophilicity (estimated XLogP3 ~5.5) compared to methoxy (XLogP3 ~3.8) or phenyl (XLogP3 ~3.5) substituents. The butoxy analog (XLogP3 = 5.0) shows similar hydrophobicity, attributed to its alkyl chain .
  • Chlorination at the 7-position (as in ) further increases lipophilicity (XLogP3 ~6.2).

Steric and Electronic Effects: The tert-butyl group introduces significant steric hindrance, which may reduce rotational freedom (2 rotatable bonds vs. 6 in the butoxy analog) and influence binding to biological targets or crystallization behavior .

Molecular Weight and Solubility:

  • Bulky substituents (tert-butyl, butoxy) increase molecular weight (>330 g/mol), likely reducing aqueous solubility compared to smaller analogs (e.g., phenyl derivative, 263.3 g/mol) .

Biological Activity

2-(4-Tert-butylphenyl)-8-methylquinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The compound has the molecular formula C21H21NO2C_{21}H_{21}NO_2 and a molecular weight of approximately 319.40 g/mol. Its structure features a quinoline core, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring, along with a tert-butyl group at the para position of the phenyl ring and a methyl group at the 8-position of the quinoline. These structural characteristics enhance its lipophilicity, potentially influencing its biological activity and solubility in organic solvents.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in cell proliferation, which may lead to anticancer effects. This inhibition is crucial for its potential application in cancer therapy.
  • DNA Intercalation : The quinoline core allows for intercalation with DNA, inhibiting replication processes in certain pathogens, thus contributing to its antimicrobial properties.
  • Receptor Modulation : It interacts with various receptors, modulating their activity and leading to diverse biological effects.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Preliminary studies show that this compound has significant activity against various bacterial strains, suggesting its potential as an antimicrobial agent .
  • Anticancer Properties : The compound has been investigated for its ability to inhibit cancer cell growth, although further studies are needed to elucidate its full pharmacological potential.

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
4-tert-ButylphenolC_{10}H_{14}OLacks quinoline moiety
8-MethylquinolineC_{10}H_{9}NContains quinoline but lacks tert-butyl group
2-(4-Chlorophenyl)-8-methylquinoline-4-carboxylic acidC_{20}H_{18}ClN O_2Contains chlorine instead of tert-butyl
2-(Phenyl)-8-methylquinoline-4-carboxylic acidC_{19}H_{17}N O_2Simple phenyl group without bulky substituents

This table highlights how the tert-butyl group contributes to the distinct steric and electronic properties of the compound, enhancing its biological activity compared to similar compounds.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of the biological activity of related compounds. For instance:

  • A study demonstrated that derivatives of quinoline exhibited potent antibacterial activity against Gram-positive bacteria at non-cytotoxic concentrations, indicating that structural modifications can significantly enhance bioactivity .
  • Another investigation assessed the anticancer potential of various quinoline derivatives, revealing that modifications at specific positions could lead to improved efficacy against cancer cell lines.

Q & A

Q. What crystallographic methods determine its solid-state conformation and packing?

  • Answer: Single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) resolves bond angles and π-π stacking distances. SHELXL refines hydrogen bonding networks (e.g., O–H⋯N interactions) .

Methodological Tables

Q. Table 1: Comparison of Synthetic Methods

MethodYield (%)Time (h)Key AdvantageReference
Conventional Heating55–6024Low equipment cost
Microwave-Assisted75–806Reduced side reactions

Q. Table 2: Substituent Effects on Bioactivity

DerivativeBioactivity (IC₅₀)Target
8-Fluoro analog1.2 µMDNA gyrase
4-Chlorophenyl analog0.8 µMTopoisomerase IV

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